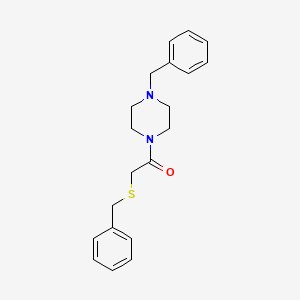![molecular formula C13H16N4O4S3 B11169736 N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11169736.png)
N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide typically involves the reaction of 2-methoxyethyl thiol with a thiadiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **N-(4-Methoxybenzyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both a thiadiazole ring and a sulfamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N4O4S3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-[[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H16N4O4S3/c1-9(18)14-10-3-5-11(6-4-10)24(19,20)17-12-15-16-13(23-12)22-8-7-21-2/h3-6H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
InChI Key |
UIINIBILJQRRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)SCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11169653.png)
![2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169660.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B11169672.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11169674.png)

![N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169678.png)


![2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169685.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B11169700.png)
![2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11169711.png)

